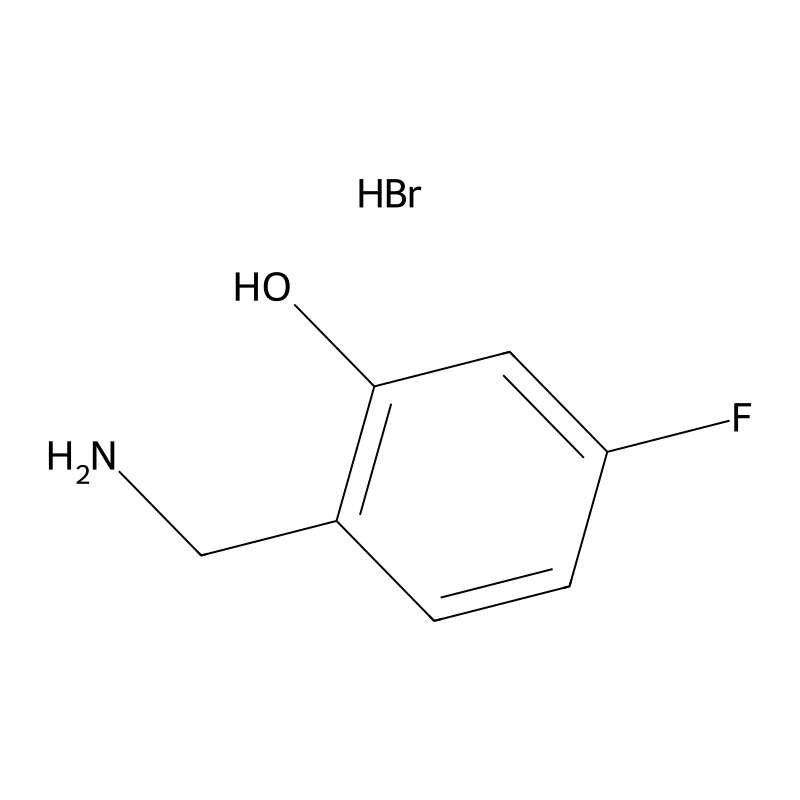

2-(Aminomethyl)-5-fluorophenol hydrobromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic synthesis

The presence of the amine (-NH2) and phenol (-OH) functional groups makes 2-AM5F-HBr a potential building block for more complex organic molecules. These functional groups can be exploited in various coupling reactions to create new scaffolds for drug discovery or materials science [].

Medicinal chemistry

The combination of the amine and the fluorophenyl ring is a common motif found in many bioactive molecules. 2-AM5F-HBr could serve as a starting material for the synthesis of novel drug candidates, particularly in areas targeting enzymes or receptors that interact with aromatic rings and amine functionalities [].

Radiopharmaceuticals

The introduction of a radioisotope (e.g., F-18) onto the aromatic ring of 2-AM5F-HBr could lead to the development of radiotracers for Positron Emission Tomography (PET) imaging. The strategic placement of the fluorine and amine groups could influence the targeting properties of the radiotracer in the body [].

2-(Aminomethyl)-5-fluorophenol hydrobromide is an organic compound with the molecular formula C₇H₉BrFNO and a molecular weight of approximately 222.05 g/mol. It features a fluorine atom substituted on the phenol ring, along with an aminomethyl group, which contributes to its unique chemical properties. This compound is primarily categorized under pharmaceutical intermediates and is noted for its potential applications in medicinal chemistry and biochemistry .

- Nucleophilic Substitution: The amino group can act as a nucleophile, facilitating reactions with electrophiles.

- Acid-Base Reactions: As a phenolic compound, it can undergo protonation and deprotonation, affecting its solubility and reactivity.

- Halogenation: The presence of the fluorine atom may influence further halogenation reactions, allowing for the synthesis of derivatives.

These reactions are essential for modifying the compound for specific applications in drug development and synthesis .

Research indicates that 2-(aminomethyl)-5-fluorophenol hydrobromide exhibits significant biological activity. Its structural features suggest potential interactions with biological targets, making it a candidate for further investigation in pharmacology. Specific studies have indicated:

- Antimicrobial Properties: The compound may possess antimicrobial activity, potentially useful in treating infections.

- Cytotoxic Effects: Preliminary data suggest it could exhibit cytotoxic effects against certain cancer cell lines, warranting further exploration in cancer research .

Several synthetic routes have been developed to produce 2-(aminomethyl)-5-fluorophenol hydrobromide:

- Direct Amination: The reaction of 5-fluorophenol with formaldehyde in the presence of ammonia or an amine source can yield the aminomethyl derivative.

- Hydrobromic Acid Addition: The addition of hydrobromic acid to the synthesized aminomethyl-5-fluorophenol results in the formation of the hydrobromide salt.

- Alternative Routes: Other methods may involve coupling reactions or modifications of existing fluorophenol derivatives to introduce the aminomethyl group .

2-(Aminomethyl)-5-fluorophenol hydrobromide has several applications:

- Pharmaceutical Development: It serves as an intermediate in synthesizing various pharmaceutical compounds, particularly those targeting bacterial infections or cancer.

- Research Tool: Its unique properties make it valuable in biochemical research, particularly in studying enzyme interactions and pathways.

- Chemical Synthesis: It can be used as a building block in organic synthesis for creating more complex molecules .

Interaction studies are crucial for understanding how 2-(aminomethyl)-5-fluorophenol hydrobromide interacts with biological systems. Initial findings suggest:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications.

- Receptor Binding: Investigations into its binding affinity to various receptors could reveal its potential as a drug candidate .

When compared to other compounds with similar structures, such as 4-(aminomethyl)-2-fluorophenol hydrobromide and 3-(aminomethyl)-4-fluorophenol, 2-(aminomethyl)-5-fluorophenol hydrobromide stands out due to its unique position of substitution on the aromatic ring.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(Aminomethyl)-5-fluorophenol hydrobromide | Aminomethyl group at position 2; Fluorine at position 5 | Potentially higher bioactivity due to specific substitutions |

| 4-(Aminomethyl)-2-fluorophenol hydrobromide | Aminomethyl group at position 4; Fluorine at position 2 | Different biological activity profile |

| 3-(Aminomethyl)-4-fluorophenol | Aminomethyl group at position 3; Fluorine at position 4 | Varying interaction with biological targets |

The distinct substitution pattern of 2-(aminomethyl)-5-fluorophenol hydrobromide may confer unique properties that differentiate it from other related compounds, making it a subject of interest in medicinal chemistry .

IUPAC Naming and Alternative Nomenclature

The compound 2-(aminomethyl)-5-fluorophenol hydrobromide follows International Union of Pure and Applied Chemistry nomenclature conventions for organic compounds containing multiple functional groups [1]. The IUPAC name systematically describes the molecular structure by identifying the phenol ring as the parent structure, with specific positioning of substituents according to established numbering conventions [2].

According to the IUPAC naming system, the compound is designated as "2-(aminomethyl)-5-fluorophenol; hydrobromide" [1]. This nomenclature indicates that the phenol ring serves as the primary structural framework, with an aminomethyl group (-CH₂NH₂) positioned at carbon-2 and a fluorine atom located at carbon-5 relative to the hydroxyl group [3] [2]. The semicolon followed by "hydrobromide" denotes the presence of the hydrobromic acid salt form [1].

Molecular Formula and Weight Analysis

The structural characterization of 2-(Aminomethyl)-5-fluorophenol hydrobromide begins with its fundamental molecular parameters. The compound possesses the molecular formula C7H9BrFNO with a molecular weight of 222.06 g/mol [1] [2] [3]. This formula indicates the presence of seven carbon atoms, nine hydrogen atoms, one bromine atom, one fluorine atom, one nitrogen atom, and one oxygen atom within the molecular structure.

| Property | Value |

|---|---|

| Molecular Formula | C7H9BrFNO |

| Molecular Weight | 222.06 g/mol |

| CAS Number | 1803588-61-5 |

| PubChem CID | 86812295 |

| MDL Number | MFCD28118683 |

| IUPAC Name | 2-(aminomethyl)-5-fluorophenol; hydrobromide |

The molecular weight calculation confirms the accurate representation of the compound's elemental composition, accounting for the base phenolic structure (C7H8FNO = 141.14 g/mol for the parent compound 2-(aminomethyl)-5-fluorophenol) plus the hydrobromide counterion contribution (HBr = 80.91 g/mol) [1] [4]. The systematic incorporation of the fluorine substituent at the 5-position of the phenolic ring and the aminomethyl group at the 2-position creates a well-defined molecular architecture suitable for various chemical applications.

Structural Representation Methods

SMILES Notation

The Simplified Molecular Input Line Entry System notation for 2-(Aminomethyl)-5-fluorophenol hydrobromide is represented as: C1=CC(=C(C=C1F)O)CN.Br [1] [2]. This notation provides a linear representation of the molecular structure that computer systems can readily interpret [5]. The SMILES string effectively captures the aromatic ring system (represented by the numbered carbon atoms C1=CC), the fluorine substituent at the appropriate position (F), the phenolic hydroxyl group (O), and the aminomethyl substituent (CN), along with the associated bromide counterion (Br).

InChI and InChIKey Identifiers

The International Chemical Identifier for this compound is: InChI=1S/C7H8FNO.BrH/c8-6-2-1-5(4-9)7(10)3-6;/h1-3,10H,4,9H2;1H [1] [6]. This identifier provides a standardized, unique representation of the molecular structure that is internationally recognized and accepted. The corresponding InChI Key is JGLGRCDYZUMABI-UHFFFAOYSA-N [1], which serves as a condensed, fixed-length representation of the full InChI string.

| Identifier Type | Value |

|---|---|

| SMILES | C1=CC(=C(C=C1F)O)CN.Br |

| InChI | InChI=1S/C7H8FNO.BrH/c8-6-2-1-5(4-9)7(10)3-6;/h1-3,10H,4,9H2;1H |

| InChI Key | JGLGRCDYZUMABI-UHFFFAOYSA-N |

2D and 3D Structural Depictions

The compound can be visualized through both two-dimensional and three-dimensional structural representations. The 2D structure clearly shows the benzene ring with the hydroxyl group at the 1-position, the aminomethyl group at the 2-position, and the fluorine atom at the 5-position [1] [7]. Three-dimensional conformational analysis reveals the spatial arrangement of these functional groups and their potential interactions with biological targets or other molecular systems.

Functional Group Analysis

Aminomethyl Group Properties

The aminomethyl group (-CH2NH2) represents a monovalent functional group that can be described as a methyl group substituted by an amino group [8]. This functional group exhibits dual properties, serving as both a hydrogen bond donor and acceptor due to the presence of the primary amine functionality [9]. The aminomethyl group demonstrates nucleophilic character and can participate in various chemical reactions, including alkylation, acylation, and condensation reactions .

The positioning of the aminomethyl group at the ortho position relative to the phenolic hydroxyl group creates opportunities for intramolecular hydrogen bonding interactions, which can influence the compound's conformation and reactivity [9]. The primary amine functionality within the aminomethyl group provides sites for further chemical modification and derivatization.

Fluorophenol Moiety Characteristics

The fluorophenol moiety in 2-(Aminomethyl)-5-fluorophenol hydrobromide exhibits distinctive properties due to the presence of the fluorine substituent. Fluorine, being the most electronegative element, creates a significant electron-withdrawing effect on the aromatic ring system [11]. This electron-withdrawing nature of fluorine influences the acidity of the phenolic hydroxyl group, making it more acidic compared to the unsubstituted phenol [11].

The fluorine atom at the 5-position of the phenolic ring contributes to the hydrophobic character of the molecule, particularly in the region surrounding the carbon-fluorine bond [11]. Research has demonstrated that fluorinated phenolic compounds exhibit enhanced hydrogen bond donating ability compared to their unfluorinated counterparts [12]. The strategic placement of fluorine also affects the electronic distribution within the aromatic system, influencing both the chemical reactivity and biological activity of the compound.

Hydrobromide Salt Formation Mechanism

The hydrobromide salt formation occurs through a neutralization reaction between the basic aminomethyl group and hydrobromic acid. The mechanism follows the general pattern: R3N + HBr → R3NH+ Br- [13]. In this specific case, the primary amine group of the aminomethyl substituent acts as a Brønsted base, accepting a proton from the hydrobromic acid to form the protonated ammonium ion [14].

This salt formation significantly enhances the water solubility of the compound compared to the free base form [13]. The hydrobromide salt demonstrates improved stability and resistance to degradation compared to the free amine, making it more suitable for pharmaceutical and research applications [13]. The ionic nature of the hydrobromide salt also facilitates purification through recrystallization processes and provides better handling characteristics for laboratory and industrial applications.

Crystallographic Properties

The crystallographic properties of 2-(Aminomethyl)-5-fluorophenol hydrobromide are influenced by the presence of multiple functional groups capable of participating in intermolecular interactions. The compound's ability to form hydrogen bonds through both the protonated aminomethyl group and the phenolic hydroxyl group creates opportunities for extensive hydrogen bonding networks in the solid state.

Fluorinated organic compounds typically exhibit unique crystallographic behaviors due to the specific properties of the carbon-fluorine bond [15] [16]. The presence of fluorine can significantly influence molecular conformation in the solid state, often leading to conformational preferences that differ from those of unfluorinated analogs [15]. This fluorine effect extends to various molecular systems, including neutral molecules, salts, and cocrystals, suggesting that fluorination provides a general means of modifying molecular shape without substantially changing molecular size [15].

The crystalline structure of the hydrobromide salt is stabilized by a combination of hydrogen bonding interactions, ionic interactions between the protonated amine and bromide anion, and van der Waals forces. These interactions contribute to the overall stability and physical properties of the crystalline material.

Conformational Analysis

Conformational analysis of 2-(Aminomethyl)-5-fluorophenol hydrobromide reveals the influence of fluorine substitution on molecular geometry and preferred conformations. The presence of fluorine at the 5-position of the phenolic ring can significantly affect the conformational preferences of the molecule through electronic and steric effects [15] [17].

The fluorine atom's small size and high electronegativity create a unique conformational landscape that differs from that of hydrogen-substituted analogs. Research has shown that fluorination can serve as a powerful tool for conformational tuning, allowing for the modification of molecular shape and the creation of conformationally diverse bioactive compounds [17]. The conformational effects of fluorine are particularly pronounced in systems where the fluorine atom can participate in gauche effects or other stereoelectronic interactions.

In the case of 2-(Aminomethyl)-5-fluorophenol hydrobromide, the conformational analysis must consider the rotational freedom around the C-CH2NH2 bond, the orientation of the aminomethyl group relative to the phenolic ring, and the influence of the fluorine substituent on these conformational preferences. The protonated state of the aminomethyl group in the hydrobromide salt form may further influence the preferred conformations through electrostatic interactions and hydrogen bonding with the bromide counterion.